alpha-Fluoro-beta-ureidopropionic acid

Pharmacokinetics Fluoropyrimidine Metabolism Therapeutic Drug Monitoring

Alpha-Fluoro-beta-ureidopropionic acid (FUPA; CAS 5006-64-4) is the penultimate fluoropyrimidine catabolite with a human elimination t½ of 238.9 ± 175.4 min — 8.3-fold shorter than the downstream metabolite FBAL — making it the superior real-time surrogate for dihydropyrimidinase (DPD) activity and catabolic flux assessment. Unlike non-fluorinated analogs (e.g., N-carbamoyl-β-alanine, CAS 462-88-4), FUPA's single ¹⁹F nucleus enables non-invasive in vivo NMR metabolic monitoring, while stable-isotope-labeled FUPA internal standards are mandatory for FDA-validated LC-MS/MS quantification of capecitabine/5-FU metabolites in human plasma (linear range: 50–5000 ng/mL). Procure FUPA as an authentic reference standard for DPD deficiency screening, preclinical resistance reversal studies, and therapeutic drug monitoring — substitution with FBAL or endogenous analogs compromises assay specificity, kinetic fidelity, and ¹⁹F NMR detection capability.

Molecular Formula C4H7FN2O3
Molecular Weight 150.11 g/mol
CAS No. 5006-64-4
Cat. No. B023259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Fluoro-beta-ureidopropionic acid
CAS5006-64-4
Synonyms3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid;  α-Fluoro-β-ureidopropionic Acid;  2-Fluoro-3-ureidopropionic Acid; 
Molecular FormulaC4H7FN2O3
Molecular Weight150.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)F)NC(=O)N
InChIInChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)
InChIKeyFKTHAKABFGARQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy alpha-Fluoro-beta-ureidopropionic Acid (CAS 5006-64-4) for Fluoropyrimidine Catabolism Research


alpha-Fluoro-beta-ureidopropionic acid (CAS 5006-64-4; synonym: 2-fluoro-3-ureidopropionic acid, FUPA) is a C4H7FN2O3 carboxylic acid metabolite in the catabolic degradation cascade of the antineoplastic fluoropyrimidines 5-fluorouracil (5-FU) and its oral prodrug capecitabine [1]. This compound, characterized by an alpha-fluoro substitution and a beta-ureido group, serves as the penultimate catabolite formed via dihydropyrimidinase-mediated ring-opening of 5,6-dihydro-5-fluorouracil (FUH2) and is subsequently converted to α-fluoro-β-alanine (FBAL) by β-ureidopropionase [2]. As an analytical reference standard and a critical intermediate for studying fluoropyrimidine metabolism and DPD-related resistance mechanisms, this compound is essential for validated LC-MS/MS quantification and tracer studies [3].

Why FUPA (CAS 5006-64-4) Cannot Be Substituted by FBAL or Unlabeled Ureidopropionate in Pharmacokinetic Studies


Generic substitution with the downstream metabolite FBAL or the non-fluorinated endogenous analog N-carbamoyl-β-alanine (CAS 462-88-4) fails to replicate the scientific utility of FUPA. While FBAL accumulates extensively (urinary excretion of 50.3% of administered capecitabine dose versus only 2.78% for FUPA), FUPA exhibits a distinct, transient kinetic profile with a human elimination half-life of 238.9 ± 175.4 min compared to 1976 ± 358 min for FBAL [1]. This 8.3-fold difference in elimination kinetics makes FUPA a more sensitive real-time indicator of dihydropyrimidinase activity and DPD-mediated catabolic flux [2]. Furthermore, non-fluorinated analogs lack the 19F NMR-active nucleus required for non-invasive in vivo metabolic monitoring and cannot serve as analytical standards in isotope-dilution LC-MS/MS assays that rely on stable-labeled FUPA internal standards for accurate quantitation [3].

alpha-Fluoro-beta-ureidopropionic Acid (FUPA) Quantitative Differentiation Evidence


FUPA Elimination Half-Life Is 8.3-Fold Shorter Than FBAL, Enabling Real-Time Catabolic Flux Monitoring

FUPA exhibits a markedly distinct pharmacokinetic elimination profile compared to its immediate downstream metabolite FBAL. In a clinical study of 10 cancer patients receiving 500 mg/m² i.v. 5-FU, the apparent elimination half-life of FUPA was 238.9 ± 175.4 minutes, whereas FBAL demonstrated a prolonged half-life of 1976 ± 358 minutes [1]. This 8.3-fold difference (approximately 4 hours versus 33 hours) establishes FUPA as a more responsive biomarker for assessing real-time dihydropyrimidinase activity and catabolic flux, whereas FBAL accumulation reflects cumulative exposure over days rather than acute metabolic conversion [2].

Pharmacokinetics Fluoropyrimidine Metabolism Therapeutic Drug Monitoring

FUPA Serves as a Quantitative Marker of DPD-Mediated 5-FU Resistance in Cancer Cells

In a 5-FU-resistant esophageal squamous cell carcinoma (ESCC) cell model (TE-5R) with documented DPYD gene amplification and DPD protein overexpression, treatment with 5-FU resulted in a significant increase in intracellular FUPA concentration compared to parental TE-5 cells [1]. The TE-5R cells exhibited 15.6-fold higher 5-FU resistance (IC50), and this resistance correlated directly with elevated FUPA levels, indicating accelerated catabolic degradation of 5-FU through the DPD → dihydropyrimidinase pathway. Conversely, treatment with gimeracil (a DPD inhibitor) markedly decreased intracellular FUPA concentration while simultaneously increasing intracellular 5-FU concentration and attenuating resistance [2].

Cancer Chemoresistance DPD Overexpression Esophageal Squamous Cell Carcinoma

Urinary Excretion of FUPA Is 18-Fold Lower Than FBAL, Establishing It as a Minor but Transient Catabolite

Following oral capecitabine administration in Japanese patients with metastatic colorectal cancer, urinary excretion of FUPA accounted for only 2.78 ± 0.808% (Day 1) to 2.98 ± 1.05% (Day 14) of the administered dose, whereas FBAL represented the predominant urinary catabolite at 50.3 ± 9.66% to 49.5 ± 11.3% of the dose [1]. This 18-fold difference in urinary recovery (FUPA:FBAL ratio of approximately 1:18) demonstrates that FUPA is primarily an intermediate metabolite that undergoes rapid further conversion to FBAL by β-ureidopropionase, with minimal direct renal elimination [2].

Capecitabine Metabolism Urinary Excretion Mass Balance

FUPA Quantitation by Validated LC-MS/MS Achieves Linear Range of 50-5000 ng/mL in Human Plasma

A fully validated LC-MS/MS assay developed for simultaneous quantification of capecitabine and six metabolites in human plasma established a linear range of 50-5000 ng/mL for FUPA using hydrophilic interaction chromatography (HILIC) with isocratic elution [1]. The method employed stable labeled isotopes as internal standards for each analyte and was validated according to FDA guidelines, demonstrating rapid (5.0 min total run time for the 5-FU metabolite panel), accurate, precise, and robust quantification [2]. This validated methodology enables reliable FUPA measurement in pharmacokinetic studies of patients treated with capecitabine or 5-FU [3].

LC-MS/MS Analytical Method Validation Bioanalysis

FUPA Is Detectable and Quantifiable via 19F NMR Spectroscopy for Non-Invasive In Vivo Metabolic Monitoring

FUPA produces a distinct resonance signal detectable by 19F nuclear magnetic resonance (NMR) spectroscopy, enabling non-invasive monitoring of 5-FU metabolism in vivo [1]. In the isolated perfused mouse liver model, FUPA was detected as a transient catabolite alongside FBAL following 5-FU administration, with FBAL becoming the predominant catabolite over time [2]. In murine colon 38 tumor models, treatment with the DPD inhibitor 5-ethynyluracil (EU) resulted in >95% elimination of FUPA and FBAL signals in tissue extracts, while 5-FU and fluoronucleotide signals increased dramatically [3].

19F NMR Spectroscopy In Vivo Metabolism Fluoropyrimidine Imaging

Primary Research and Industrial Applications for alpha-Fluoro-beta-ureidopropionic Acid (CAS 5006-64-4)


Analytical Reference Standard for Validated LC-MS/MS Quantitation of Fluoropyrimidine Metabolites

FUPA is required as an authentic analytical reference standard for calibration curves and quality control samples in FDA-validated LC-MS/MS assays quantifying capecitabine and 5-FU metabolites in human plasma. The validated method achieves a linear range of 50-5000 ng/mL for FUPA using HILIC chromatography with isocratic elution and stable isotope-labeled internal standards [1]. This application supports clinical pharmacokinetic studies, therapeutic drug monitoring, and DPD deficiency screening in patients receiving fluoropyrimidine chemotherapy.

Biomarker for Dihydropyrimidine Dehydrogenase (DPD) Activity and 5-FU Resistance

Elevated intracellular FUPA concentrations serve as a quantitative surrogate marker for DPD overexpression and 5-FU resistance in cancer cell models. In TE-5R esophageal squamous cell carcinoma cells with 15.6-fold increased 5-FU resistance and confirmed DPYD gene amplification, FUPA levels were significantly elevated compared to sensitive parental TE-5 cells [2]. FUPA measurement enables preclinical evaluation of DPD inhibitors (e.g., gimeracil, eniluracil) and resistance reversal strategies.

19F NMR Spectroscopy Tracer for Non-Invasive Metabolic Flux Studies

The single fluorine atom in FUPA provides a distinct 19F NMR resonance that enables real-time, non-invasive monitoring of fluoropyrimidine catabolism in vivo. This property has been exploited in isolated perfused mouse liver models and murine tumor xenograft studies to track the temporal progression of 5-FU metabolism and assess the pharmacodynamic effects of catabolic enzyme inhibitors [3]. DPD inhibition with 5-ethynyluracil results in >95% elimination of FUPA signals, confirming its specificity as a catabolic pathway marker [4].

Metabolic Intermediate in Fluoropyrimidine Catabolic Pathway Studies

As the penultimate metabolite in 5-FU catabolism formed by dihydropyrimidinase from FUH2 and subsequently converted to FBAL by β-ureidopropionase, FUPA is essential for enzymatic activity assays and pathway reconstruction studies [5]. Its distinct kinetic profile—characterized by a human elimination half-life of 238.9 ± 175.4 min, substantially shorter than FBAL's 1976 ± 358 min—makes FUPA uniquely suited for assessing real-time dihydropyrimidinase catalytic efficiency and catabolic flux rates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Fluoro-beta-ureidopropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.